molecular formula C9H7BrClNO B2709956 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1469749-00-5

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2709956
CAS No.: 1469749-00-5
M. Wt: 260.52
InChI Key: RXDPHNQHIIYKBV-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Bromination and Chlorination: The starting material, isoquinolinone, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 8 positions, respectively.

    Cyclization: The brominated and chlorinated intermediate is then subjected to cyclization under acidic or basic conditions to form the dihydroisoquinolinone ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can produce various functionalized isoquinolinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-chloroisoquinolin-1(2H)-one: Lacks the dihydro component but shares similar halogenation.

    8-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but without the bromine atom.

    5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but without the chlorine atom.

Uniqueness

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to its analogs.

Properties

IUPAC Name

5-bromo-8-chloro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPHNQHIIYKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469749-00-5
Record name 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
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